MAO-A vs. MAO-B Inhibitory Selectivity: Target Compound Shows Moderate Preference for MAO-B Over MAO-A
The target compound exhibits a clear differentiation in inhibitory potency between the two monoamine oxidase isoforms. Against MAO-A, it is essentially inactive, with an IC50 greater than 100,000 nM. In contrast, it inhibits MAO-B with an IC50 of 1,130 nM (1.13 µM) [1]. This represents at least an 88-fold preference for MAO-B over MAO-A, establishing a selectivity window that is not universal among 3-nitroquinolin-2(1H)-one analogs. For comparison, the closely related 4-amino-3-nitroquinolin-2-one analog (CHEMBL1492484, lacking the N1-methyl and morpholinoethyl groups) shows an even weaker MAO-B IC50 of 15,400 nM [2], indicating that the N1-methyl and morpholinoethyl substituents of the target compound are partially responsible for enhancing MAO-B affinity.
| Evidence Dimension | MAO-A vs. MAO-B inhibitory activity (selectivity ratio) |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM |
| Comparator Or Baseline | CHEMBL1492484 (4-amino-3-nitroquinolin-2-one analog): MAO-B IC50 = 15,400 nM |
| Quantified Difference | Target MAO-B IC50 is 13.6-fold lower (more potent) than comparator; Target MAO-A/MAO-B selectivity ratio is >88-fold |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. Data curated by ChEMBL from Northeast Ohio Medical University. |
Why This Matters
For researchers developing isoform-selective MAO-B inhibitors for Parkinson's disease or depression, this selectivity profile differentiates the target compound from pan-MAO inhibitors and provides a defined starting point for further optimization, whereas the comparator analog is essentially inactive.
- [1] BindingDB Entry BDBM50401981 (CHEMBL1575961). MAO-A IC50: >1.00E+5 nM; MAO-B IC50: 1.13E+3 nM. BindingDB (2013). View Source
- [2] BindingDB Entry BDBM50401987 (CHEMBL1492484). MAO-B IC50: 1.54E+4 nM. BindingDB (2013). View Source
